テプレノン

概要

説明

科学的研究の応用

Teprenone has a wide range of scientific research applications:

Chemistry: It is used in the study of isomer separation and quantitative analysis methods.

Biology: Teprenone is studied for its effects on gastric mucosal cells and its role in enhancing the biosynthesis of glycolipids.

Medicine: It is used as an anti-ulcer agent and has been studied for its protective effects against gastric mucosal lesions induced by various agents like hydrochloric acid, aspirin, and ethanol

Industry: Teprenone is used in the pharmaceutical industry for the production of anti-ulcer medications.

Safety and Hazards

Teprenone should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. All sources of ignition should be removed. Personnel should be evacuated to safe areas .

作用機序

Teprenone acts as a gastric mucoprotective agent by promoting the biosynthesis of polymer glycoproteins and phospholipids in the gastric mucosa. This enhances the defense function of the mucosa and aids in the healing of gastric lesions. Teprenone increases the amount of gastric mucus in the injured area without affecting physiological functions like gastric juice secretion .

生化学分析

Biochemical Properties

Teprenone interacts with various enzymes and proteins to exert its effects. It enhances the biosynthesis of glycolipids in microsomes of gastric mucosal cells . This involves increasing the number of important macromolecule proteins and phospholipids as a defense factor in gastric mucosa and gastric mucus .

Cellular Effects

Teprenone has been reported to protect against ulcers induced by hydrochloric acid, aspirin, and ethanol, and to improve the poor proliferative capacity of gastric mucosal proliferation cells in hydrocortisone-induced ulcers . It maintains the homeostasis of gastric mucosal proliferation cells to promote the healing of mucosal injury .

Molecular Mechanism

Teprenone’s protective effect may be partially derived from heat shock protein 70 (HSP70) induction in gastric mucosal cells . It enhances the biosynthesis of prostaglandin E2 in the gastric body and esophageal mucosa of normal rats .

Temporal Effects in Laboratory Settings

Acute hypoxia and reoxygenation cause the expression levels of oxidative stress and apoptosis-related factors in the stomach and intestine to increase first and then decrease within 0–48 h . A total of 400-mg/kg treatment of teprenone can protect stomach and intestinal tissues to a certain extent .

Dosage Effects in Animal Models

The protective effect of teprenone on intestinal stress was investigated in Lateolabrax maculatus, an important economic fish species in southern China . The study found that a 400-mg/kg treatment of teprenone can effectively protect oxidative stress and apoptosis within 0–48 h after acute hypoxia and reoxygenation and enhance non-specific immunity .

Metabolic Pathways

It is known to enhance the biosynthesis of glycolipids in microsomes of gastric mucosal cells .

準備方法

Synthetic Routes and Reaction Conditions

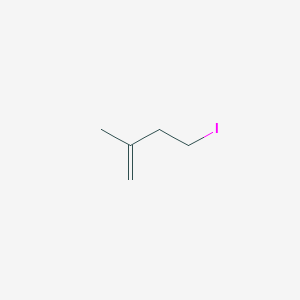

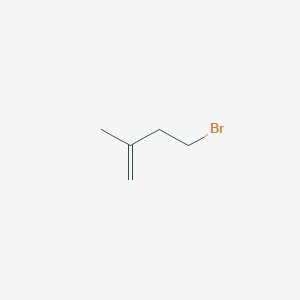

Teprenone can be synthesized through various methods. One common synthetic route involves the use of (2E, 6E)-farnesol as a starting material. The synthesis proceeds through five sequential reactions:

- Reaction with sulfuryl chloride or sulfonic anhydride.

- Reaction with acetoacetic acid ester sodium salt.

- Hydrolysis and decarboxylation in an alkaline solution.

- Reaction with vinyl magnesium halide.

- Reaction with acetoacetate alkyl ester in the presence of a catalyst .

Another method involves the reaction of geranylgeranio with acetone and lithium diisopropylamide in the presence of cuprous iodide to synthesize all-trans-teprenone .

Industrial Production Methods

Industrial production of teprenone often involves the use of subcritical fluid chromatography for the separation of its structural isomers (mono-cis and all-trans). This method provides better resolution and run time compared to conventional methods like gas chromatography and high-performance liquid chromatography .

化学反応の分析

Teprenone undergoes various chemical reactions, including:

Oxidation: Teprenone can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert teprenone into its reduced forms.

Substitution: Teprenone can undergo substitution reactions with various reagents.

Common reagents used in these reactions include sulfuryl chloride, acetoacetic acid ester sodium salt, vinyl magnesium halide, and acetoacetate alkyl ester . Major products formed from these reactions include different isomers and derivatives of teprenone.

類似化合物との比較

Teprenone is unique compared to other similar compounds due to its specific mechanism of action and its ability to enhance the biosynthesis of important macromolecule proteins and phospholipids in the gastric mucosa. Similar compounds include:

Squalene: Used for its antioxidant properties.

Tocotrienol: Known for its role in protecting against oxidative stress.

Reduced coenzyme Q10: Used for its role in cellular energy production.

Teprenone stands out due to its specific application in the treatment of gastric ulcers and its unique mechanism of action.

特性

IUPAC Name |

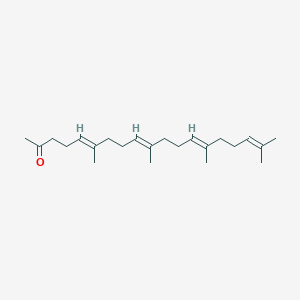

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166719 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

3796-63-2, 6809-52-5 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPRENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

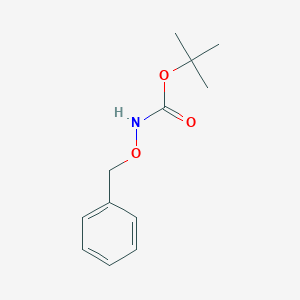

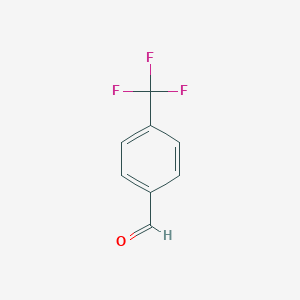

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does teprenone protect the gastric mucosa?

A1: Teprenone exerts its gastroprotective effects through multiple mechanisms. [, , , , , , ] It stimulates the synthesis and secretion of gastric mucus, forming a protective barrier against damaging agents. [, , ] Additionally, teprenone inhibits neutrophil infiltration into gastric tissues, reducing inflammation and oxidative stress. [, , ] It also enhances mucosal blood flow, supporting tissue repair and regeneration. [, , ]

Q2: Does teprenone affect nitric oxide synthase (NOS) activity in the gastric mucosa?

A2: Yes, research suggests that teprenone can prevent the decrease in constitutive NOS (cNOS) activity observed in stress-induced gastric lesions. [] Maintaining cNOS activity is important for preserving gastric mucus production and inhibiting neutrophil infiltration, contributing to teprenone's protective effects. []

Q3: How does teprenone impact the gut microbiota in ulcerative colitis models?

A3: In a study using a TNBS-induced ulcerative colitis rat model, teprenone demonstrated an ability to modulate the gut microbiota composition. [] It inhibited the elevation of pro-inflammatory bacteria like Fusobacterium, E. coli, and P. gingivalis while promoting the growth of beneficial bacteria like M. timidum. [] This modulation of the gut microbiota likely contributes to the drug’s anti-inflammatory effects in ulcerative colitis.

Q4: What is the molecular formula and weight of teprenone?

A4: Teprenone has the molecular formula C23H38O and a molecular weight of 330.55 g/mol.

Q5: Is there information available on the material compatibility and stability of teprenone?

A5: The provided research articles primarily focus on the biological effects and clinical applications of teprenone. Information regarding its material compatibility and stability under various conditions is limited within these studies and may require further investigation.

Q6: Does teprenone exhibit any catalytic properties?

A6: The provided research does not indicate any catalytic properties of teprenone. Its primary mode of action involves interacting with biological targets rather than catalyzing chemical reactions.

Q7: Have any computational studies been conducted on teprenone?

A7: The provided research focuses on in vitro and in vivo studies. Information on computational chemistry studies, such as simulations, calculations, or QSAR models, is not included in these publications.

Q8: How do structural modifications of teprenone affect its activity?

A8: Studies comparing teprenone with gefarnate (geranyl farnesylacetate), a structurally similar drug, provide some insights into the SAR. [] Both compounds share a similar mechanism of action, but teprenone appears to be more effective in certain models. [] This suggests that the specific acyclic polyisoprenoid structure of teprenone is crucial for its optimal activity.

Q9: What is known about the stability and formulation of teprenone?

A9: The provided research does not delve into the specific details regarding the stability of teprenone under various storage conditions or the development of different formulations. Further investigation is required to gain insights into these aspects.

Q10: Is there information on the SHE (Safety, Health, and Environment) regulations regarding teprenone?

A10: The research primarily focuses on the therapeutic aspects of teprenone. Specific details regarding SHE regulations, risk minimization, and responsible practices are not discussed within these publications.

Q11: How is teprenone absorbed, distributed, metabolized, and excreted (ADME)?

A11: While the provided research does not elaborate on the detailed ADME profile of teprenone, some studies indicate its oral bioavailability. [, ] Further research is needed to fully understand the drug's pharmacokinetic properties.

Q12: Has teprenone shown efficacy in animal models of gastric ulcers?

A12: Yes, teprenone has consistently demonstrated a protective effect against gastric mucosal lesions in various animal models, including those induced by ethanol, stress, NSAIDs, and H. pylori infection. [, , , , , ] These models have provided valuable insights into the drug’s mechanisms of action and potential therapeutic benefits.

Q13: What is the evidence from clinical trials regarding teprenone's efficacy in treating gastric ulcers?

A13: Clinical trials have shown that teprenone, often in combination with other drugs like H2 blockers or PPIs, can effectively promote ulcer healing and reduce the recurrence of gastric and duodenal ulcers. [, , , ]

Q14: Beyond its gastroprotective effects, are there other potential therapeutic applications for teprenone?

A14: Research suggests that teprenone might have potential benefits in other areas:

- Alzheimer's disease: A randomized controlled trial indicated that teprenone might improve cognitive function in Alzheimer’s disease patients, particularly those with mild medial temporal area atrophy. []

- Hearing loss: Teprenone has shown protective effects against noise-induced hearing loss in animal models, possibly by inducing HSPs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)